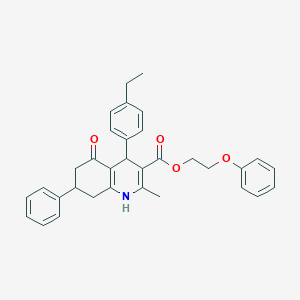![molecular formula C23H17FN2O B408751 2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE CAS No. 330831-97-5](/img/structure/B408751.png)
2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a dihydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with 2-methylbenzylamine in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with anthranilic acid under acidic conditions to form the quinazolinone core.
Reduction: The quinazolinone core is then reduced using a reducing agent such as sodium borohydride to yield the dihydroquinazolinone derivative.
Ethenylation: The final step involves the ethenylation of the dihydroquinazolinone derivative with a suitable ethenylating agent, such as vinyl bromide, under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions
2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazolinone derivatives with oxidized side chains.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes.
相似化合物的比较
Similar Compounds
- 2-[(1E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one
- 2-[(1E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one
- 2-[(1E)-2-(2-bromophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one
Uniqueness
2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, biological activity, and potential therapeutic applications.
属性
CAS 编号 |
330831-97-5 |
|---|---|
分子式 |
C23H17FN2O |
分子量 |
356.4g/mol |
IUPAC 名称 |
2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H17FN2O/c1-16-8-2-7-13-21(16)26-22(15-14-17-9-3-5-11-19(17)24)25-20-12-6-4-10-18(20)23(26)27/h2-15H,1H3/b15-14+ |
InChI 键 |
VSQNBORYENFFKZ-CCEZHUSRSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4F |
手性 SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4F |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


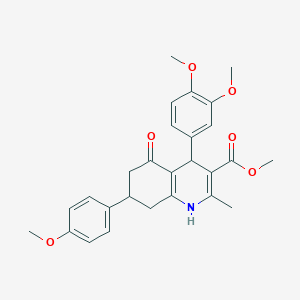
![Methyl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408669.png)
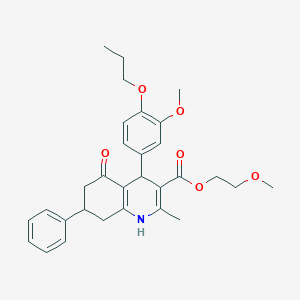
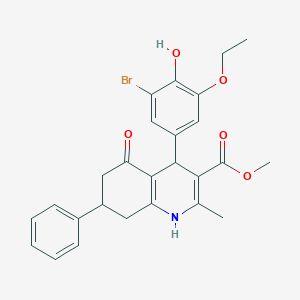
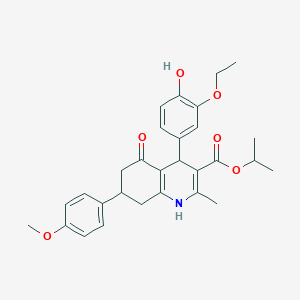
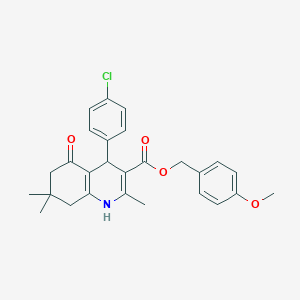
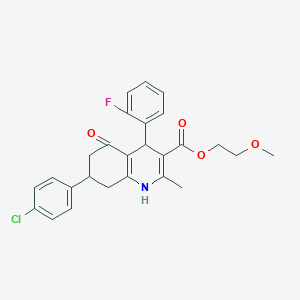
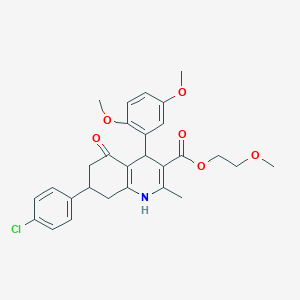
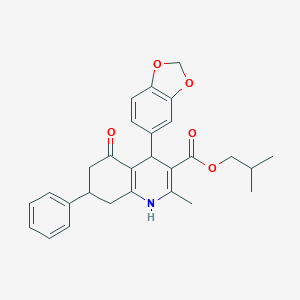
![2-Methoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408686.png)
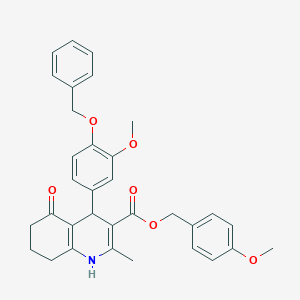
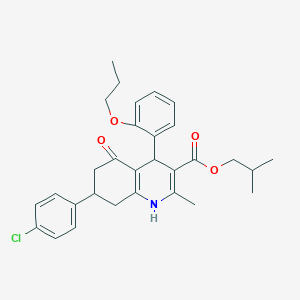
![Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408690.png)
